11-[2-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-[2-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes a trifluoroacetyl group, a phenylmethoxyphenyl group, and a dimethyl substitution on the benzodiazepine core Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic or basic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylmethoxyphenyl Group: The phenylmethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenylmethoxyphenyl halide reacts with the benzodiazepine core in the presence of a base like potassium carbonate.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines under different chemical conditions.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural similarity to other benzodiazepines makes it a candidate for studying receptor binding and activity.
Medicine
While not yet approved for clinical use, the compound’s structure suggests potential applications in medicinal chemistry. It could be explored for its anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-[2-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is not fully understood. based on its structural similarity to other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
What sets 11-[2-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart is its trifluoroacetyl group and phenylmethoxyphenyl substitution. These unique structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
371129-20-3 |
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Molecular Formula |
C30H27F3N2O3 |
Molecular Weight |
520.5g/mol |
IUPAC Name |
9,9-dimethyl-6-(2-phenylmethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H27F3N2O3/c1-29(2)16-22-26(24(36)17-29)27(20-12-6-9-15-25(20)38-18-19-10-4-3-5-11-19)35(28(37)30(31,32)33)23-14-8-7-13-21(23)34-22/h3-15,27,34H,16-18H2,1-2H3 |
InChI Key |
HOPXCGPTQIPUHA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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